N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide
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Overview
Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an isothiazolidine ring with a dioxido functional group, a methyl-substituted phenyl ring, and a propyloxalamide moiety
Mechanism of Action
Target of Action
The primary target of the compound N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation .
Mode of Action
It is known that the compound interacts with cdk2, potentially influencing its activity and thus affecting the cell cycle .
Biochemical Pathways
Given its target, it is likely that the compound impacts pathways related to cell cycle regulation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacological effect .
Result of Action
Given its interaction with CDK2, it is plausible that the compound could influence cell division and proliferation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide typically involves multiple steps:
Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized through the reaction of a suitable thiol with an appropriate amine under oxidizing conditions to introduce the dioxido functional group.
Attachment of the Methyl-Substituted Phenyl Ring: This step involves the coupling of the isothiazolidine intermediate with a methyl-substituted phenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Propyloxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and a suitable amine to form the propyloxalamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxido functional group or reduce other parts of the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
- N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide
Uniqueness
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-7-16-14(19)15(20)17-13-10-12(6-5-11(13)2)18-8-4-9-23(18,21)22/h5-6,10H,3-4,7-9H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVYSNRMJFSVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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